molecular formula C9H20BrNO B14507175 Cyclohexanol, 4-(2-aminopropyl)-, hydrobromide CAS No. 64011-65-0

Cyclohexanol, 4-(2-aminopropyl)-, hydrobromide

Cat. No.: B14507175
CAS No.: 64011-65-0
M. Wt: 238.17 g/mol
InChI Key: XBZGWIAIPUWSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanol, 4-(2-aminopropyl)-, hydrobromide is a chemical compound with the molecular formula C9H20BrNO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of cyclohexanol and contains an aminopropyl group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 4-(2-aminopropyl)-, hydrobromide typically involves the reaction of cyclohexanol with 2-aminopropyl bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may involve continuous flow reactors and advanced purification techniques, such as distillation and crystallization, to obtain high-quality product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 4-(2-aminopropyl)-, hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The aminopropyl group can undergo nucleophilic substitution reactions with different electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol or cyclohexylamine derivatives.

    Substitution: Formation of various substituted cyclohexanol derivatives.

Scientific Research Applications

Cyclohexanol, 4-(2-aminopropyl)-, hydrobromide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanol, 4-(2-aminopropyl)-, hydrobromide involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to interact with neurotransmitter receptors and enzymes, leading to various physiological effects. The compound acts as an indirect sympathomimetic agent, causing the release of norepinephrine from adrenergic nerve terminals, resulting in mydriasis (pupil dilation) and other sympathetic nervous system effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyamphetamine:

    Cyclohexanol: The parent compound, which lacks the aminopropyl group, and has different chemical properties and applications.

    Amphetamine: A related compound with a similar aminopropyl group but different overall structure and pharmacological effects.

Uniqueness

Cyclohexanol, 4-(2-aminopropyl)-, hydrobromide is unique due to its specific combination of a cyclohexanol backbone and an aminopropyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

64011-65-0

Molecular Formula

C9H20BrNO

Molecular Weight

238.17 g/mol

IUPAC Name

4-(2-aminopropyl)cyclohexan-1-ol;hydrobromide

InChI

InChI=1S/C9H19NO.BrH/c1-7(10)6-8-2-4-9(11)5-3-8;/h7-9,11H,2-6,10H2,1H3;1H

InChI Key

XBZGWIAIPUWSHO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCC(CC1)O)N.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.